(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride
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Overview
Description
“®-3-Amino-4,4-diphenylbutyric acid hydrochloride” is likely a derivative of butyric acid, which is a carboxylic acid with a four-carbon structure. The “R” in its name indicates the configuration of the chiral center in the molecule, which is determined by the Cahn-Ingold-Prelog priority rules . The “amino” refers to an amine group (-NH2), and “diphenyl” indicates the presence of two phenyl groups (C6H5-). The “hydrochloride” suggests that this compound is a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carboxylic acid group, an amine group, and two phenyl rings attached to the butyric acid backbone . The exact 3D structure would depend on the “R” configuration .Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in reactions typical of carboxylic acids and amines. For example, it could react with bases or acids, form amides, or participate in peptide bond formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be polar due to the presence of the carboxylic acid and amine groups, and it might have a relatively high melting point due to the presence of the phenyl rings .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of 3,4-disubstituted aminobutyric acids, including derivatives such as 4-amino-3,4-diphenylbutanoic acid, have been explored. These compounds, including (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride, attract significant interest for their promising pharmacological activities. Various synthesis methods have been described, highlighting the chemical versatility and potential for targeted drug design (O. S. Vasil'eva et al., 2016).
Pharmacological Potential
Research has identified the importance of γ-aminobutyric acid (GABA) derivatives in pharmacology, particularly for their roles in inhibiting GABA transporters, which is a mechanism relevant in the treatment of various neuropsychiatric disorders. Compounds structurally related to this compound, such as tiagabine and its analogs, have been found to be selective for the GABA transporter GAT-1, suggesting potential applications in anticonvulsive therapy (L. Borden et al., 1994).
Potential in Epilepsy Treatment
Related research on GABA analogs, including those structurally similar to this compound, demonstrates their efficacy in anticonvulsant activity across animal models. This supports the therapeutic potential of GABA uptake inhibitors in epilepsy treatment (S. Smith et al., 1995).
Enzymatic and Biochemical Applications
Beyond pharmacology, the enzymatic synthesis and analysis of related compounds, such as (R)-2-Hydroxy-4-Phenylbutyric acid, a precursor for ACE inhibitors, have been described. This highlights the broader chemical and enzymatic utility of this compound in synthesizing biologically active molecules (E. Schmidt et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-3-amino-4,4-diphenylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLDRTLSHQUFBA-PFEQFJNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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